molecular formula C16H17N5OS B4091973 5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B4091973
M. Wt: 327.4 g/mol
InChI Key: LIMYWNLUDQCDKK-UHFFFAOYSA-N
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Description

The compound “5-(4-methoxyphenyl)-7-(2-thienyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of [1,2,4]Triazolo[1,5-a]pyrimidines . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives involves a one-pot three-component reaction . The reaction involves 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine, 1,3-dicarbonyl compounds, and aldehydes .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are typically associated with their synthesis. For instance, the synthesis of these compounds often involves reactions with 1,3-dicarbonyl compounds and aldehydes .


Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific derivative. For instance, some derivatives have been found to have low solubility, which can impact their antiviral activity .

Mechanism of Action

The mechanism of action for [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific derivative and its intended use. For example, some derivatives have been found to inhibit phosphodiesterase (PDE 4B), which can lead to bronchodilation . Other derivatives have been found to inhibit tubulin polymerization, which can have anticancer effects .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the specific derivative. Some derivatives have been found to have excellent selectivity over non-tumoural cell lines, suggesting a high safety index .

Future Directions

The future directions for research into [1,2,4]triazolo[1,5-a]pyrimidines are likely to involve further exploration of their potential pharmacological activities. This could include further development of derivatives with anticancer, antimicrobial, and other activities .

Properties

IUPAC Name

5-(4-methoxyphenyl)-7-thiophen-2-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c1-22-11-6-4-10(5-7-11)12-9-13(14-3-2-8-23-14)21-16(18-12)19-15(17)20-21/h2-8,12-13H,9H2,1H3,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMYWNLUDQCDKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=NC(=N3)N)N2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 2
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 3
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 4
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 5
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Reactant of Route 6
5-(4-Methoxyphenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

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